1-Bromo-4-(fluoromethoxy)benzene

Overview

Description

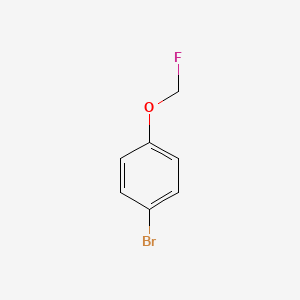

1-Bromo-4-(fluoromethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluoromethoxy group . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .

Molecular Structure Analysis

The molecular formula of this compound is C7H6BrFO . The molar mass is 241.01 g/mol . The structure consists of a benzene ring with a bromine atom and a fluoromethoxy group attached to it .Chemical Reactions Analysis

This compound on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.461 . It has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .Scientific Research Applications

Radiosynthesis Applications

1-Bromo-4-(fluoromethoxy)benzene serves as a precursor in the radiosynthesis of fluorinated compounds, such as 1-[18F]fluoromethyl-4-methyl-benzene and other substituted fluoromethyl-benzenes. These compounds are developed for potential use as bifunctional labeling agents in medical imaging and pharmaceutical research, highlighting the importance of halogenated benzene derivatives in developing diagnostic tools and therapeutic agents (Namolingam et al., 2001).

Fluorescence and Photoluminescence Studies

The synthesis and investigation of photoluminescence properties of derivatives of this compound, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been explored. These studies demonstrate the compound's utility in understanding fluorescence mechanisms and the development of materials with specific light-emitting properties. The observed aggregation-induced emission (AIE) characteristics of these derivatives indicate potential applications in the design of new fluorescent materials for sensing and imaging technologies (Liang Zuo-qi, 2015).

Molecular Electronics

In the realm of molecular electronics, simple and accessible aryl bromides like this compound are valuable building blocks. They are used to create thiol end-capped molecular wires through efficient synthetic transformations, demonstrating the compound's role in constructing molecular architectures for electronic applications. This underscores the significance of such halogenated benzene derivatives in advancing molecular electronic devices and materials (Stuhr-Hansen et al., 2005).

Antimicrobial Research

While not directly related to this compound, research on closely related bromo and fluoro-substituted benzene derivatives has been conducted to develop new antimicrobial agents. Such studies involve synthesizing compounds with various halogen groups and assessing their in vitro antimicrobial activities, indicating the broader relevance of halogenated benzenes in pharmaceutical chemistry and drug development (Liaras et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

1-Bromo-4-(fluoromethoxy)benzene is a chemical compound used in organic synthesis It’s known to be used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

It’s used in the direct arylation of heteroarenes , which is a key process in the synthesis of many bioactive compounds.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it’s involved in. For example, it’s used in the synthesis of various pharmaceutical compounds , which can have a wide range of effects depending on their specific mechanisms of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reaction with LIDA is temperature-dependent .

Properties

IUPAC Name |

1-bromo-4-(fluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDUHUXZJVYFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

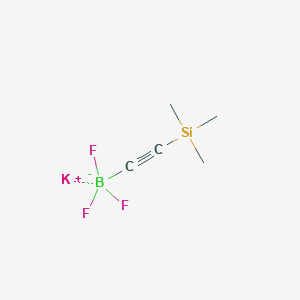

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

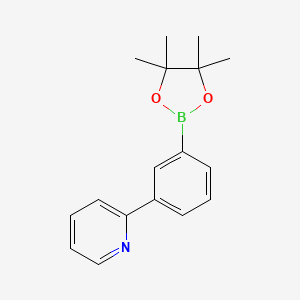

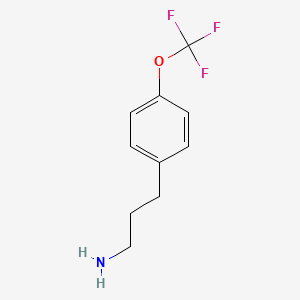

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene](/img/structure/B3180950.png)